

Application Notes and Protocols: ONO-8130 in Rodent Models of Cystitis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Interstitial cystitis/bladder pain syndrome (IC/BPS) is a chronic condition characterized by bladder pain, urinary frequency, and urgency.[1] Rodent models of cystitis are essential for understanding the pathophysiology of this condition and for the preclinical evaluation of novel therapeutic agents.[2] Cyclophosphamide (CYP), a chemotherapeutic agent, is widely used to induce cystitis in rodents, mimicking the bladder-centric features of the human disease.[2][3] The prostaglandin E2 (PGE2) pathway, particularly via the prostanoid EP1 and EP4 receptors, has been implicated in the modulation of bladder afferent nerve activity and inflammation.[4][5]

ONO-8130 is a selective antagonist of the prostanoid EP1 receptor.[4][6] It has demonstrated analgesic effects in a mouse model of cyclophosphamide-induced cystitis, suggesting its therapeutic potential for bladder pain.[4][7] These application notes provide a detailed overview of the dosage and administration of **ONO-8130** in rodent models of cystitis, along with comprehensive experimental protocols.

Data Presentation

Table 1: ONO-8130 Dosage and Administration in a Mouse Model of Cyclophosphamide-Induced Cystitis



Animal Model	Compound	Dosage Range	Administrat ion Route	Therapeutic Effect	Reference
Female ddY mice (18-22 g)	ONO-8130	0.3 - 30 mg/kg	Oral (p.o.), single dose	Dose-dependent prevention of bladder pain-like behavior and referred hyperalgesia. [4][8]	[4][8]
Female ddY mice (18-22 g)	ONO-8130	30 mg/kg	Oral (p.o.), single dose	Reversal of established cystitis-related bladder pain. [4][8]	[4][8]
Female ddY mice (18-22 g)	ONO-8130	10, 30 mg/kg	Oral (p.o.), single dose 2.75h post- CYP	Attenuation of acute phase nociceptive behavior.[9]	[9]

Table 2: Cyclophosphamide (CYP) Dosing for Induction of Cystitis



Rodent Model	CYP Dosage	Administration Route	Study Type	Reference
Female ddY mice	300 mg/kg	Intraperitoneal (i.p.), single injection	Acute Cystitis / Bladder Pain	[4]
Female Sprague Dawley rats	150 mg/kg	Intraperitoneal (i.p.), single injection	Acute Cystitis / Visceral Pain	[10]
Female Wistar rats	300 mg/kg	Intraperitoneal (i.p.), single injection	Acute Cystitis / Urodynamics	[11]
Female rats	40 mg/kg	Intraperitoneal (i.p.), every 3rd day for 3 doses	Chronic Cystitis / Visceral Pain	[1][12]

Experimental Protocols

Protocol 1: Induction of Acute Cystitis with Cyclophosphamide (CYP)

Objective: To induce acute bladder inflammation and pain-like behaviors in mice or rats.

Materials:

- Cyclophosphamide (CYP)
- Sterile Saline (0.9% NaCl)
- Female ddY mice (4-5 weeks old) or female Sprague-Dawley/Wistar rats (225-250g)[8][10]
 [11]
- Appropriate syringes and needles for intraperitoneal (i.p.) injection



- Prepare a fresh solution of CYP in sterile saline. For a 300 mg/kg dose in mice, a typical concentration might be 20 mg/mL, allowing for an injection volume of 15 mL/kg.[4] For rats, a 150 mg/kg dose is often dissolved in saline for an injection volume of 5 mL/kg.[10]
- Accurately weigh each animal to determine the precise volume of CYP solution to be injected.
- Administer the CYP solution via a single intraperitoneal (i.p.) injection.[10]
- House the animals individually or in small groups and allow cystitis to develop. Peak
 inflammatory responses and pain-like behaviors are typically observed within 4 to 48 hours
 post-injection.[10][11]
- Control animals should receive an equivalent volume of sterile saline via i.p. injection.[10]

Protocol 2: Administration of ONO-8130

Objective: To evaluate the therapeutic effects of **ONO-8130** on cystitis-related symptoms.

Materials:

- ONO-8130
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Oral gavage needles
- Rodents with induced cystitis (from Protocol 1)

- For Prophylactic Treatment:
 - Prepare suspensions of ONO-8130 in the vehicle at the desired concentrations (e.g., for doses of 0.3, 3, 10, and 30 mg/kg).[8]
 - Administer the ONO-8130 suspension or vehicle orally (p.o.) via gavage, typically 30-60 minutes before the CYP injection.[4]



- For Treatment of Established Pain:
 - Induce cystitis using CYP as described in Protocol 1.
 - At a predetermined time point after CYP injection (e.g., 2.75 or 4.75 hours), administer the
 ONO-8130 suspension or vehicle orally.[9]

Protocol 3: Assessment of Bladder Pain and Hyperalgesia

Objective: To quantify visceral pain and referred hyperalgesia in conscious animals.

Materials:

- · Observation chambers with a grid floor
- Von Frey monofilaments of varying forces (e.g., 1-60 g)[10]

- Bladder Pain-like Behavior (Mice):
 - Place individual mice in the observation chamber and allow for acclimatization.
 - Observe and score specific nociceptive behaviors, such as licking of the lower abdomen,
 stretching, and abdominal contractions, over a defined period (e.g., 4 hours post-CYP).[4]
- Referred Hyperalgesia (Rats/Mice):
 - Place the animal in a testing box with a metal grid floor and allow it to acclimatize for at least 30 minutes.[10]
 - Apply Von Frey monofilaments to the lower abdominal/suprapubic region in ascending order of force.[10]
 - Record the behavioral response to each application. A common scoring system is: 0 = no reaction; 1 = retraction of the abdomen; 2 = change of position; 3 = licking and/or vocalization.[10]



 Determine the nociceptive threshold (the lowest force that evokes a response) and calculate a nociceptive score.[10]

Protocol 4: Urodynamic Evaluation (Cystometry)

Objective: To assess bladder function and overactivity by measuring pressure-volume relationships.

Materials:

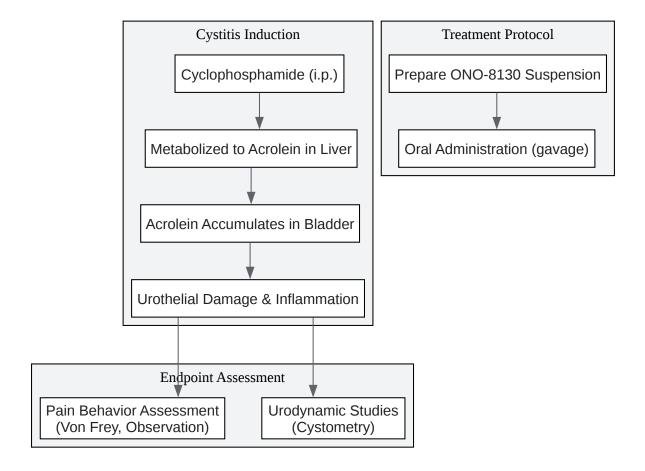
- Anesthesia (e.g., urethane, 1.2 g/kg i.p., or ketamine/xylazine)[13][14]
- Surgical instruments
- Bladder catheter (e.g., PE-50)
- Infusion pump, pressure transducer, and data acquisition system[15]
- Metabolic cages for conscious cystometry[13]

- Anesthetize the rat according to an approved protocol. Urethane is often used for terminal studies as it preserves the micturition reflex.[13][14]
- Perform a midline abdominal incision to expose the bladder.[15]
- Insert a flared-tip catheter into the dome of the bladder and secure it with a purse-string suture.[15]
- For conscious studies, tunnel the catheter subcutaneously to the back of the neck and exteriorize it. Allow the animal to recover from surgery.[15]
- Connect the bladder catheter to the pressure transducer and infusion pump.[15]
- Allow the animal to stabilize for 30-60 minutes.[15]
- Infuse sterile saline at a constant rate (e.g., 0.04 mL/min) and continuously record intravesical pressure.[15]



 Analyze the resulting cystometrogram to determine key parameters such as the intercontraction interval (ICI), basal pressure, threshold pressure, and maximum voiding pressure.[15][16]

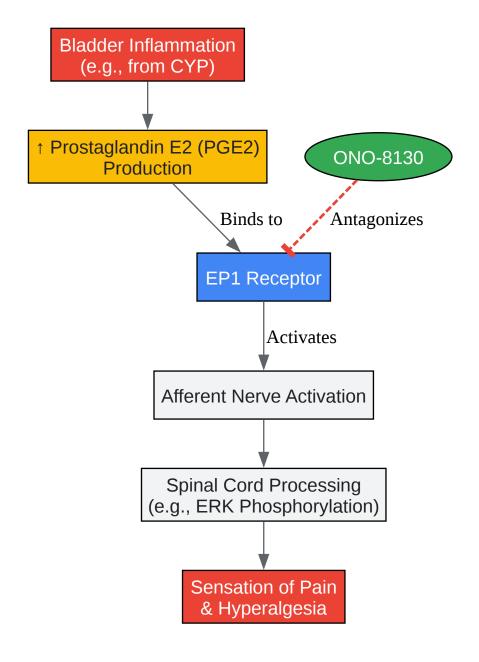
Visualization of Pathways and Workflows



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Caption: Experimental workflow for evaluating ONO-8130 in a CYP-induced cystitis model.





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Caption: Signaling pathway of bladder pain and the antagonistic action of ONO-8130.

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Methodological & Application





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